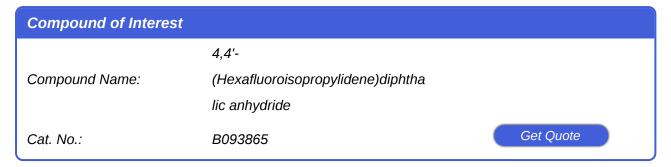


6FDA-DAM versus 6FDA-ODA polyimides for gas separation applications

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A Comparative Guide to 6FDA-DAM and 6FDA-ODA Polyimides for Gas Separation Applications

Introduction

In the field of membrane-based gas separation, polyimides derived from **4,4'- (hexafluoroisopropylidene)diphthalic anhydride** (6FDA) are renowned for their exceptional thermal stability, mechanical properties, and gas separation performance. Among these, 6FDA-DAM and 6FDA-ODA, where DAM is 2,4,6-trimethyl-m-phenylenediamine and ODA is 4,4'-oxydianiline, are two of the most extensively studied polymers. This guide provides a detailed comparison of their performance in gas separation applications, supported by experimental data, to assist researchers in selecting the appropriate material for their specific needs.

The choice between 6FDA-DAM and 6FDA-ODA hinges on the desired balance between permeability and selectivity for a given gas pair. Generally, 6FDA-DAM, with its bulkier trimethyl-substituted phenylenediamine moiety, exhibits higher gas permeability due to less efficient polymer chain packing and consequently higher fractional free volume (FFV).[1] Conversely, the more planar and rigid structure of 6FDA-ODA often leads to higher selectivity.

Chemical Structures



The distinct chemical structures of the diamine monomers are responsible for the differences in the gas separation properties of the resulting polyimides.

6FDA Monomer

Diamine Monomers

ODA (4,4'-oxydianiline)

DAM (2,4,6-trimethyl-m-phenylenediamine)

Resulting Polyimides

6FDA-ODA Polyimide

6FDA-DAM Polyimide

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Caption: Chemical structures of 6FDA, DAM, ODA, and the resulting polyimides.

Performance Data for Gas Separation

The following tables summarize the gas permeability and selectivity data for 6FDA-DAM and 6FDA-ODA from various studies. It is crucial to note that direct comparison should be made with caution as experimental conditions can vary between different research groups.

Table 1: CO2/CH4 Separation Performance



Polymer	CO2 Permeability (Barrer¹)	CH4 Permeability (Barrer¹)	CO2/CH4 Selectivity	Test Conditions
6FDA-DAM	147.4 ± 6.1	3.1 ± 0.2	47.5 ± 4.0	50:50 vol% CO2:CH4 binary mixture, 2 bar, 25 °C[1]
6FDA-DAM	~1728	-	~32.0	8 wt% filler loading, conditions not specified[2]
6FDA-DAM	~301	~15.8	~19	20% H2S, 20% CO2, 60% CH4 feed, 35 °C, 46 bar[3]
6FDA-ODA	43.8 ± 1.6	1.47 ± 0.07	29.9 ± 1.2	Equimolar CO2:CH4 feed mixture, 5 bar, 25 °C[2]
6FDA-ODA	14.4 ± 0.6	-	41.7 ± 2.3	Equimolar CO2:CH4 binary mixture, 2 to 5 bar, 25-35 °C[2] [4]
6FDA-ODA	43.3	-	57.0	7 wt% filler loading, conditions not specified[2]

¹1 Barrer = 10^{-10} cm³(STP)·cm / (cm²·s·cmHg)

Table 2: O2/N2 Separation Performance



Polymer	O2 Permeability (Barrer)	N2 Permeability (Barrer)	O2/N2 Selectivity	Test Conditions
6FDA-DAM	-	-	-	Data not readily available in the searched documents
6FDA-ODA	-	-	-	Data not readily available in the searched documents

Note: While general performance characteristics are known, specific O2/N2 permeability data for both polymers under comparable conditions were not found in the initial search results.

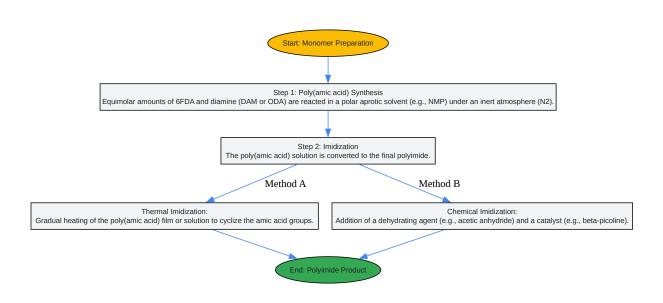
Experimental Protocols

The synthesis of these polyimides and the subsequent gas permeation measurements follow established procedures in membrane science.

Polyimide Synthesis

A common method for synthesizing 6FDA-based polyimides is a two-step polycondensation reaction.[1][4]





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Caption: General workflow for the synthesis of 6FDA-based polyimides.

- Poly(amic acid) Synthesis: Equimolar amounts of the 6FDA dianhydride and the respective diamine (DAM or ODA) are dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen). The reaction is typically stirred at room temperature for several hours to form a viscous poly(amic acid) solution.[1]
- Imidization: The poly(amic acid) is then converted to the polyimide. This can be achieved through:
 - Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in stages to temperatures typically ranging from 70 °C to 300 °C to drive the cyclodehydration reaction.[4]



 Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like beta-picoline, are added to the poly(amic acid) solution to induce cyclization at lower temperatures.[5]

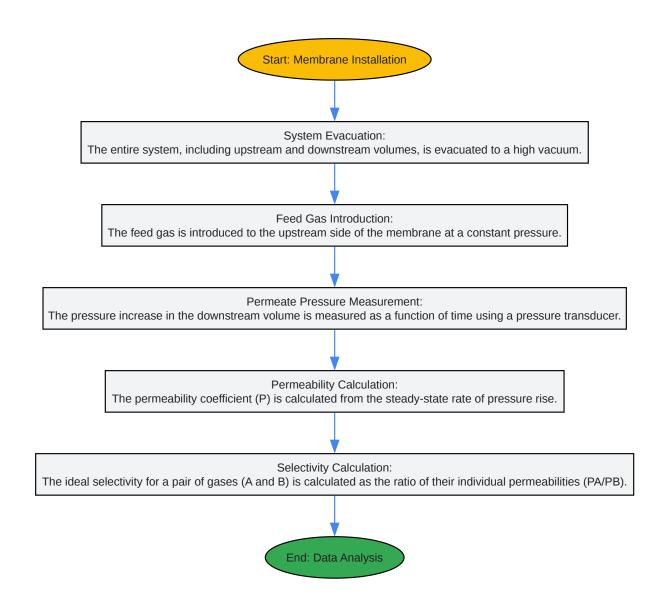
Membrane Fabrication

Dense polymer films for gas permeation testing are typically prepared by solution casting. The polyimide solution is poured onto a level glass plate, and the solvent is slowly evaporated in a controlled environment, often followed by annealing at elevated temperatures to remove any residual solvent and ensure complete imidization.[6]

Gas Permeation Measurement

Gas transport properties are commonly evaluated using a constant-volume, variable-pressure apparatus.[7]





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